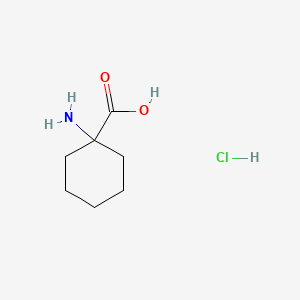

1-Aminocyclohexane-1-carboxylic acid hydrochloride

Übersicht

Beschreibung

1-Amino-1-cyclohexancarbonsäurehydrochlorid ist eine organische Verbindung, die zur Klasse der α-Aminosäuren gehört. Sie zeichnet sich durch einen Cyclohexanring aus, der am gleichen Kohlenstoffatom mit einer Aminogruppe und einer Carboxylgruppe substituiert ist. Diese Verbindung wird aufgrund ihrer einzigartigen Strukturmerkmale häufig in verschiedenen chemischen und pharmazeutischen Anwendungen eingesetzt.

Wirkmechanismus

Target of Action

It’s known that α-aminocyclohexanecarboxylic acid enhances the stability of highly regular β-helical motifs .

Mode of Action

It’s possible that the compound interacts with its targets to stabilize β-helical motifs

Biochemical Pathways

The compound’s ability to stabilize β-helical motifs suggests it may influence protein folding or other processes involving these structures .

Result of Action

Its potential to stabilize β-helical motifs could have implications for protein structure and function .

Biochemische Analyse

Biochemical Properties

1-Aminocyclohexane-1-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It is known to interact with enzymes involved in peptide synthesis, such as peptide synthetases, which incorporate this amino acid into peptide chains . The compound’s cyclic structure imparts conformational rigidity, which can influence the folding and stability of peptides and proteins. Additionally, this compound can interact with other biomolecules, including transport proteins and receptors, affecting their function and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of receptors and enzymes involved in signal transduction . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In some cell types, this compound has been shown to enhance the stability of β-helical motifs, which are important for protein structure and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, altering their conformation and activity . This compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to extreme pH or temperature conditions can lead to its breakdown, affecting its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its activity and influence cellular processes over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance certain biochemical pathways without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can be incorporated into peptide chains by peptide synthetases, influencing the overall metabolic flux and levels of metabolites in cells. Additionally, this compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the concentrations of various metabolites.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-Amino-1-cyclohexancarbonsäurehydrochlorid kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Hydrierung von Cyclohexanonoxim, gefolgt von Hydrolyse, um die gewünschte Aminosäure zu erhalten. Die Reaktion erfordert typischerweise einen Hydrierungskatalysator wie Palladium auf Kohlenstoff und wird unter Hochdruck- und Hochtemperaturbedingungen durchgeführt .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von 1-Amino-1-cyclohexancarbonsäurehydrochlorid häufig die Verwendung von großtechnischen Hydrierreaktoren. Das Verfahren ist auf hohe Ausbeute und Reinheit optimiert, wobei Reaktionsparameter wie Temperatur, Druck und Katalysatorkonzentration sorgfältig gesteuert werden. Das Endprodukt wird dann durch Kristallisation oder andere Trenntechniken gereinigt, um das Hydrochloridsalz zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen: 1-Amino-1-cyclohexancarbonsäurehydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Aminogruppe kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Imine oder Nitrile zu bilden.

Reduktion: Die Carboxylgruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen und Amide oder andere Derivate bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden üblicherweise verwendet.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid sind typische Reduktionsmittel.

Substitution: Acylchloride oder Anhydride werden oft in Gegenwart einer Base wie Triethylamin verwendet.

Hauptprodukte:

Oxidation: Imine, Nitrile.

Reduktion: Alkohole.

Substitution: Amide, Ester.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-cyclohexancarbonsäurehydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese verschiedener organischer Verbindungen und als chirales Hilfsmittel in der asymmetrischen Synthese verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle Rolle bei der Enzyminhibition und Proteinmodifikation untersucht.

Medizin: Sie wird auf ihre potenziellen therapeutischen Wirkungen untersucht, einschließlich als Vorstufe für die Medikamentenentwicklung.

Industrie: Die Verbindung wird bei der Produktion von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Pharmazeutika verwendet

Wirkmechanismus

Der Wirkmechanismus von 1-Amino-1-cyclohexancarbonsäurehydrochlorid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit verschiedenen biologischen Molekülen bilden und deren Struktur und Funktion beeinflussen. Die Carboxylgruppe kann an Säure-Base-Reaktionen teilnehmen und die Reaktivität der Verbindung sowie die Interaktion mit Enzymen und Rezeptoren beeinflussen. Diese Interaktionen können biochemische Pfade und zelluläre Prozesse modulieren, was zu verschiedenen biologischen Wirkungen führt .

Ähnliche Verbindungen:

1-Aminocyclohexancarbonsäure: Ähnliche Struktur, aber ohne das Hydrochloridsalz.

Cyclohexancarbonsäure: Fehlt die Aminogruppe.

1-(Fmoc-amino)cyclohexancarbonsäure: Enthält eine Fluorenylmethyloxycarbonyl-Schutzgruppe an der Aminogruppe.

Einzigartigkeit: 1-Amino-1-cyclohexancarbonsäurehydrochlorid ist einzigartig aufgrund seiner Kombination aus einem Cyclohexanring, einer Aminogruppe und einer Carboxylgruppe sowie dem Hydrochloridsalz. Diese Kombination verleiht spezifische chemische und physikalische Eigenschaften, die sie in verschiedenen Anwendungen wertvoll machen, insbesondere bei der Synthese komplexer organischer Moleküle und als Vorstufe in der pharmazeutischen Entwicklung .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-1-cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Acyl chlorides or anhydrides are often used in the presence of a base like triethylamine.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Alcohols.

Substitution: Amides, esters.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-cyclohexanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

Medicine: It is explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Vergleich Mit ähnlichen Verbindungen

1-Aminocyclohexanecarboxylic acid: Similar structure but without the hydrochloride salt.

Cyclohexanecarboxylic acid: Lacks the amino group.

1-(Fmoc-amino)cyclohexanecarboxylic acid: Contains a fluorenylmethyloxycarbonyl protecting group on the amino group.

Uniqueness: 1-Amino-1-cyclohexanecarboxylic acid hydrochloride is unique due to its combination of a cyclohexane ring, an amino group, and a carboxylic acid group, along with the hydrochloride salt. This combination imparts specific chemical and physical properties that make it valuable in various applications, particularly in the synthesis of complex organic molecules and as a precursor in pharmaceutical development .

Biologische Aktivität

1-Aminocyclohexane-1-carboxylic acid hydrochloride (ACCA) is a cyclic amino acid derivative that has garnered attention for its diverse biological activities, particularly in pharmacology and biochemistry. This article explores the compound's biological activity, including its effects on cellular processes, potential therapeutic applications, and structural characteristics that contribute to its functionality.

Structural Characteristics

1-Aminocyclohexane-1-carboxylic acid (ACCA) features a cyclohexane ring that enhances its conformational stability compared to other amino acids. The unique structure allows for specific interactions with biological targets, making it a valuable component in drug design and protein engineering. Research indicates that the cyclohexane ring provides flexibility while maintaining a stable conformation, which is crucial for its role in peptide synthesis and nanostructure stabilization .

1. Antidiuretic and Uterotonic Effects

ACCA has been studied for its pharmacological properties, particularly as a component of peptide analogs that exhibit antidiuretic and uterotonic activities. In vitro studies have shown that peptides containing ACCA can selectively modulate these activities, with some derivatives demonstrating high potency comparable to natural vasopressin (AVP) . For instance, certain analogs with ACCA at specific positions displayed significant antidiuretic effects while maintaining selectivity over other receptor activities.

2. Cytotoxicity in Cancer Cell Lines

Recent studies have investigated the cytotoxic effects of ACCA derivatives on various cancer cell lines. Notably, B1 receptor antagonists derived from ACCA were shown to reduce the viability of glioma cells (U87-MG) and lung carcinoma cells (SHP-77) through mechanisms that do not primarily involve apoptosis but rather other cytotoxic pathways . The findings suggest potential applications of ACCA derivatives in cancer therapy, specifically targeting tumor growth modulation.

3. Protein Stability and Nanostructures

ACCA has been incorporated into β-helical motifs in protein structures to enhance stability. The introduction of ACCA into flexible loops within these motifs significantly improved their structural integrity, indicating its utility in synthetic biology and materials science . This property makes ACCA an attractive candidate for designing stable protein scaffolds for drug delivery systems and nanotechnology applications.

Case Study 1: Antidiuretic Peptides

In a study evaluating the pharmacological properties of peptides containing ACCA, several analogs were synthesized and tested for their pressor and antidiuretic activities. The results indicated that specific modifications of the peptide backbone with ACCA resulted in enhanced antidiuretic activity without significant pressor effects, suggesting a potential therapeutic application in managing fluid balance disorders .

Case Study 2: Cancer Cell Line Cytotoxicity

Another investigation focused on the cytotoxic potential of B1 receptor antagonists derived from ACCA against human glioblastoma cells. The study employed MTT assays to measure cell viability post-treatment with varying concentrations of ACCA derivatives. Results demonstrated a dose-dependent reduction in cell viability, highlighting the compound's potential as an anti-cancer agent .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-7(6(9)10)4-2-1-3-5-7;/h1-5,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKXSYHXQSKWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192780 | |

| Record name | 1-Amino-1-cyclohexanecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39692-17-6 | |

| Record name | Cyclohexanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39692-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocycloleucine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039692176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-1-cyclohexanecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminocyclohexane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYCLOLEUCINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0480546720 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the focus of the research paper provided?

A1: The research paper focuses on reinvestigating the crystal structure of 1-aminocyclohexane-1-carboxylic acid hydrochloride (C7H14ClNO2) using X-ray diffraction. [] While the paper doesn't delve into the compound's pharmacological properties, it provides valuable structural information.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.